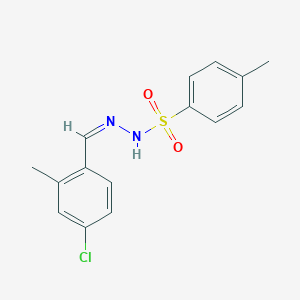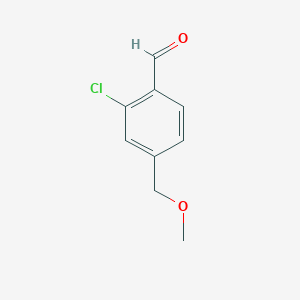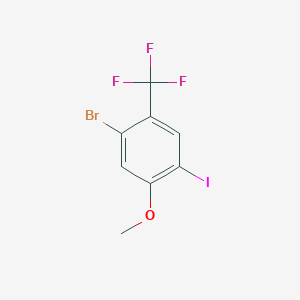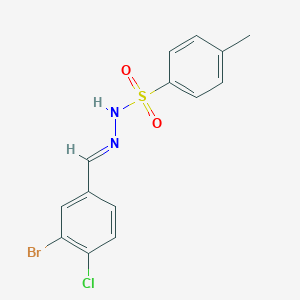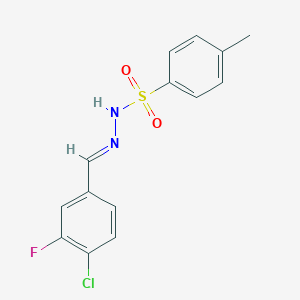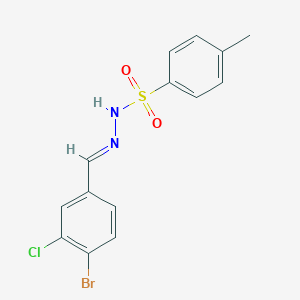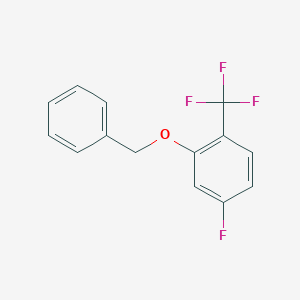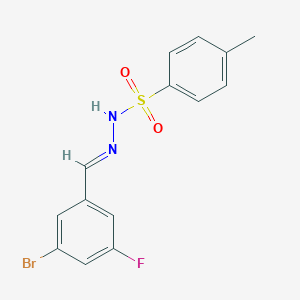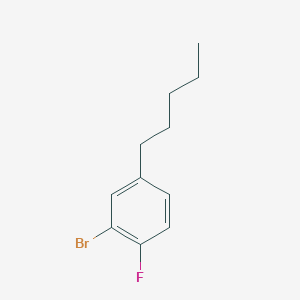
2-Bromo-1-fluoro-4-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoro-4-pentylbenzene is a chemical compound with the CAS Number: 2432848-95-6 . It has a molecular weight of 245.13 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code is 1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 245.13 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Biphenyl Derivatives
Fluorinated biphenyls are critical in the development of pharmaceuticals, novel materials, and components of liquid crystalline media. The study by Roghayeh Sadeghi Erami et al. (2017) explores the use of palladium nanoparticles supported on COOH-modified graphene for Suzuki-Miyaura C-C coupling reactions. This method efficiently synthesizes fluorinated biphenyl derivatives, demonstrating the potential of related fluorobromobenzene compounds in green chemistry and material science applications (Sadeghi Erami et al., 2017).
Radiopharmaceutical Synthesis
In radiopharmaceutical research, halogenated benzene derivatives serve as precursors for synthesizing radio-labeled compounds for diagnostic imaging. Ermert et al. (2004) highlighted the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in the production of PET (Positron Emission Tomography) tracers. This underscores the significance of bromofluorobenzene compounds in creating high-yield, radiochemically pure tracers for medical imaging (Ermert et al., 2004).
Organic Synthesis and Catalysis
Organic synthesis techniques often leverage halogenated benzene derivatives as intermediates for constructing complex molecules. For instance, the research by Qiu et al. (2009) presents a practical synthesis approach for 2-fluoro-4-bromobiphenyl, a compound structurally related to 2-Bromo-1-fluoro-4-pentylbenzene, highlighting the compound's utility in manufacturing non-steroidal anti-inflammatory drugs. This study illustrates the broad utility of such halogenated compounds in synthesizing biologically active molecules (Qiu et al., 2009).
Material Science and Electrochemistry
In material science, halogenated benzene derivatives are explored for their potential in enhancing lithium-ion battery performance. Zhang Qian-y's research (2014) on a bifunctional electrolyte additive for lithium-ion batteries exemplifies the exploration of bromofluorobenzene derivatives in improving battery safety and efficiency. The study suggests these compounds can form protective polymer films on electrodes, showcasing their applicability in energy storage technologies (Zhang Qian-y, 2014).
Wirkmechanismus
- Aromaticity is maintained during these reactions, allowing the compound to retain its stability and reactivity .
- In the second step (fast), a proton is removed from this intermediate, resulting in the substitution of the bromine atom with the electrophile. The aromaticity of the benzene ring is reformed .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDCMAKVPKQKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

